molecular formula C29H33NO4 B14907228 (2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14907228
M. Wt: 459.6 g/mol
InChI Key: XMJRQZWPOQOBPC-IZZNHLLZSA-N
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Description

(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trityloxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the hydroxyl group using a trityl group This is followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trityloxy group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-tert-Butyl 4-hydroxy-2-((methoxy)methyl)pyrrolidine-1-carboxylate
  • (2S,4R)-tert-Butyl 4-hydroxy-2-((ethoxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the trityloxy group, which provides steric hindrance and enhances its stability. This makes it particularly useful in applications where stability and specific interactions are crucial.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3/t25-,26+/m0/s1

InChI Key

XMJRQZWPOQOBPC-IZZNHLLZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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